molecular formula C14H12N2O4 B14552687 Benzamide, N-hydroxy-N-(2-methylphenyl)-3-nitro- CAS No. 62064-02-2

Benzamide, N-hydroxy-N-(2-methylphenyl)-3-nitro-

Cat. No.: B14552687
CAS No.: 62064-02-2
M. Wt: 272.26 g/mol
InChI Key: ULJUSXNKSMJKEQ-UHFFFAOYSA-N
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Description

Benzamide, N-hydroxy-N-(2-methylphenyl)-3-nitro- is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a nitro group, a hydroxyl group, and a methylphenyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-hydroxy-N-(2-methylphenyl)-3-nitro- typically involves the nitration of N-hydroxy-N-(2-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as 2-methylphenylamine and benzoyl chloride. The intermediate products are then subjected to nitration and hydroxylation reactions to obtain the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-hydroxy-N-(2-methylphenyl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrobenzamide derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzamide derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-hydroxy-N-(2-methylphenyl)-3-nitro- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-hydroxy-N-(2-methylphenyl)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(2-methylphenyl)acetamide
  • N-Methyl-N-phenylbenzamide
  • N-Methylbenzamide

Uniqueness

Benzamide, N-hydroxy-N-(2-methylphenyl)-3-nitro- is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

62064-02-2

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-hydroxy-N-(2-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H12N2O4/c1-10-5-2-3-8-13(10)15(18)14(17)11-6-4-7-12(9-11)16(19)20/h2-9,18H,1H3

InChI Key

ULJUSXNKSMJKEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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